(1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid
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Description
This compound is a derivative of aminocyclopentanecarboxylic acid . It contains a cyclopentane ring, which is a cyclic compound with 5 carbon atoms. It also has an amino group (NH2) and a carboxylic acid group (COOH), which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely include a five-membered cyclopentane ring, with the amino and carboxylic acid groups attached. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, the amino group can participate in reactions like amide bond formation, and the carboxylic acid group can undergo reactions such as esterification .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound would have properties typical of both amines and carboxylic acids. For example, it might be able to form hydrogen bonds and could potentially act as both a base (due to the amino group) and an acid (due to the carboxylic acid group) .Safety And Hazards
properties
IUPAC Name |
(1S,3R)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8-2-5-11(13-7-8)14-10-4-3-9(6-10)12(15)16/h2,5,7,9-10H,3-4,6H2,1H3,(H,13,14)(H,15,16)/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNKJPQQLKGCLW-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2CCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)N[C@@H]2CC[C@@H](C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid |
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